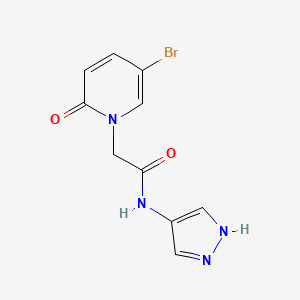
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a bromine atom and an oxo group, as well as a pyrazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. One possible route could include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Oxidation: Formation of the oxo group on the pyridine ring.
Acylation: Attachment of the acetamide group.
Pyrazole Formation: Synthesis of the pyrazole ring and its subsequent attachment to the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo further oxidation reactions, potentially altering the oxo group or other parts of the molecule.
Reduction: Reduction reactions could target the oxo group or the bromine atom, leading to different derivatives.
Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution of the bromine atom could yield a variety of derivatives with different functional groups.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, potentially forming complexes with transition metals.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: Compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.
Biological Probes: It could be used as a probe in biochemical assays to study the function of biological molecules.
Industry
Chemical Synthesis: The compound might be used as an intermediate in the synthesis of more complex molecules.
作用机制
The mechanism of action of 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in critical cellular pathways.
相似化合物的比较
Similar Compounds
2-(5-Chloro-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide: Similar structure but with a chlorine atom instead of bromine.
2-(5-Methyl-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(5-Bromo-2-oxopyridin-1(2h)-yl)-N-(1h-pyrazol-4-yl)acetamide might confer unique reactivity and biological activity compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which might influence the compound’s properties and applications.
属性
分子式 |
C10H9BrN4O2 |
|---|---|
分子量 |
297.11 g/mol |
IUPAC 名称 |
2-(5-bromo-2-oxopyridin-1-yl)-N-(1H-pyrazol-4-yl)acetamide |
InChI |
InChI=1S/C10H9BrN4O2/c11-7-1-2-10(17)15(5-7)6-9(16)14-8-3-12-13-4-8/h1-5H,6H2,(H,12,13)(H,14,16) |
InChI 键 |
MUEHCOGRYVGPRK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C=C1Br)CC(=O)NC2=CNN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


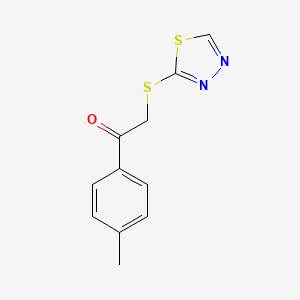



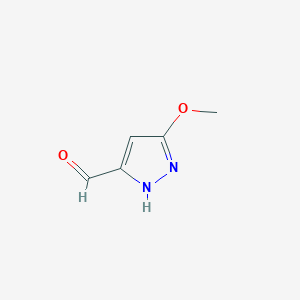
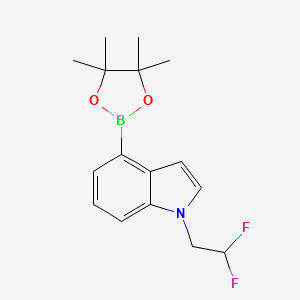
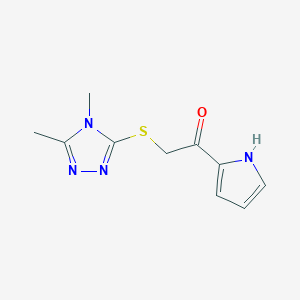
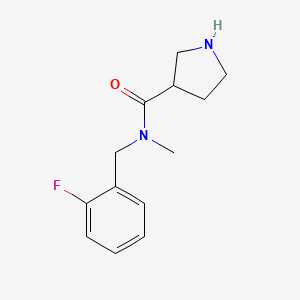
![3-((2-Oxopyrimidin-1(2h)-yl)methyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B14907273.png)
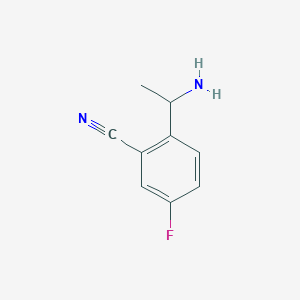

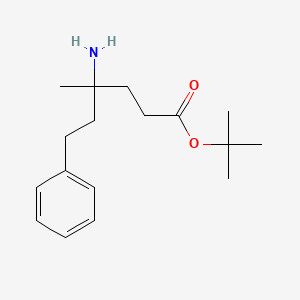
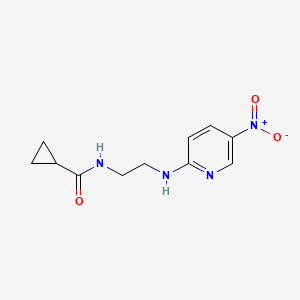
![3-Bromo-6,7-dichloroimidazo[1,2-b]pyridazine](/img/structure/B14907319.png)
